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molecular formula C10H18O B8388889 2-(1-Cyclohexenyl)-2-butanol

2-(1-Cyclohexenyl)-2-butanol

Cat. No. B8388889
M. Wt: 154.25 g/mol
InChI Key: IDPSEGMKUXUVJZ-UHFFFAOYSA-N
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Patent
US06660884B2

Procedure details

Diethylzinc addition to 1-(1-cyclohexenyl)-ethanone (1.04 mL, 8.05 mmol) was performed according to general procedure A using 2 mol % of Compound B enantiomer (88 mg). The product was purified by column chromatography (hexanes/EtOAc: 96/4) to give 697.1 mg of 9 (56% yield, 96% ee) of a colorless oil: [60 ]D 20=+5.9 (c 3.0, MeOH). [Published [α]D 20=+0.7 (c 3.0, MeOH, 51% ee)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
[Compound]
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
C([Zn][CH2:4][CH3:5])C.[C:6]1([C:12](=[O:14])[CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1>>[C:6]1([C:12]([OH:14])([CH2:4][CH3:5])[CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
1.04 mL
Type
reactant
Smiles
C1(=CCCCC1)C(C)=O
Step Two
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (hexanes/EtOAc: 96/4)

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C(C)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 697.1 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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